Tyropanoate sodium

oral cholecystography intestinal absorption fasting-state imaging

Tyropanoate sodium (Bilopaque, Lumopaque, Tyropaque) is an orally administered tri-iodinated radiographic contrast agent developed for gallbladder imaging via oral cholecystography. It was specifically synthesized in 1962 as a butyrylated derivative of iopanoic acid (Telepaque) to reduce toxicity and improve aqueous solubility.

Molecular Formula C15H18I3NNaO3
Molecular Weight 664.01 g/mol
CAS No. 7246-21-1
Cat. No. B1682649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyropanoate sodium
CAS7246-21-1
SynonymsBilopaque
Sodium Tyropanoate
Sodium, Tyropanoate
Tyropanoate
Tyropanoate Sodium
Tyropanoate, Sodium
WIN 88512
WIN-88512
WIN88512
Molecular FormulaC15H18I3NNaO3
Molecular Weight664.01 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I.[Na]
InChIInChI=1S/C15H18I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22);
InChIKeySOYYVBSRTOFMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyropanoate Sodium (CAS 7246-21-1): A Water-Soluble Tri-Iodinated Oral Cholecystographic Contrast Agent Procurement Guide


Tyropanoate sodium (Bilopaque, Lumopaque, Tyropaque) is an orally administered tri-iodinated radiographic contrast agent developed for gallbladder imaging via oral cholecystography. It was specifically synthesized in 1962 as a butyrylated derivative of iopanoic acid (Telepaque) to reduce toxicity and improve aqueous solubility [1][2]. Unlike its parent compound iopanoic acid, which is water-insoluble, tyropanoate sodium exists as a water-soluble sodium salt with approximately 57.4% iodine content. This structural modification confers distinct pharmacokinetic advantages that are critical for scientific selection—particularly in fasting patients and those with acute pancreatitis—differentiating it from iopanoic acid, ipodate sodium (Oragrafin), and iocetamic acid (Cholebrine). Although oral cholecystography has been largely superseded by ultrasound and CT, tyropanoate sodium remains relevant for selected patients and as a research tool in cholecystographic contrast agent pharmacology [1].

Why Iopanoic Acid or Ipodate Sodium Cannot Simply Substitute for Tyropanoate Sodium in Oral Cholecystography Procurement


Although tyropanoate sodium, iopanoic acid, and ipodate sodium all belong to the tri-iodinated oral cholecystographic agent class, their divergent physicochemical properties produce clinically meaningful differences in absorption, pharmacokinetics, and diagnostic performance. Tyropanoate sodium's water solubility eliminates the requirement for bile salts during intestinal absorption, enabling reliable opacification in fasting patients—a condition where iopanoic acid fails due to its water insolubility [1]. In acute pancreatitis, where intestinal absorption is compromised, tyropanoate sodium achieves plasma concentrations more than five-fold higher than iopanoic acid and produces a diagnostic cholecystogram in nearly three times as many patients (31% vs. 11%, P<0.05) [2]. These pharmacokinetic differences, verified in randomized head-to-head clinical trials and controlled animal experiments, mean that selection of the specific oral cholecystographic agent directly determines whether a diagnostic study can be performed at all in fasting or acutely ill patients. The quantitative evidence below establishes precisely where and by how much tyropanoate sodium diverges from its closest analogs.

Tyropanoate Sodium Quantitative Differentiation Evidence Against Closest Analogs: Head-to-Head and Cross-Study Comparison Data


Aqueous Solubility Enables Bile-Salt-Independent Intestinal Absorption in Fasting Patients—A Differentiation from Iopanoic Acid

Tyropanoate sodium is freely soluble in water as a sodium salt, whereas iopanoic acid (Telepaque) is water-insoluble and requires solubilization by bile salts in the intestinal lumen for absorption [1]. This physicochemical difference has direct pharmacokinetic consequences: the water solubility of Bilopaque eliminates the dependence on a fatty meal to evacuate bile salts from the gallbladder, which is mandatory for adequate Telepaque absorption [1]. In bile-fistula dogs, tyropanoate sodium achieved a maximal biliary iodine concentration of 11.5 ± 0.4 mg in bile, compared with only 2.2 ± 0.55 mg for iopanoic acid under comparable conditions [2]. The lack of effect of bile acids on tyropanoate sodium's hepatic excretion further supports its reliability in the fasting state [2].

oral cholecystography intestinal absorption fasting-state imaging

Time to Peak Gallbladder Opacification Shortened by 4–9 Hours vs. Iopanoic Acid—Enabling Earlier Radiographic Diagnosis

In a clinical study of 50 patients, the time of peak gallbladder visualization after oral ingestion of tyropanoate sodium (Bilopaque) was observed at 6–8 hours in 70% of patients and was optimal at 10 hours in 98% of patients [1]. By contrast, the optimal visualization range for iopanoic acid (Telepaque) was 14–19 hours after ingestion [1][2]. An independent clinical trial in 89 patients confirmed that optimal and peak opacification with tyropanoate sodium occurred at 8–10 hours, with 82–98% of patients achieving diagnostic-quality images within this window [2].

gallbladder imaging time to peak opacification outpatient cholecystography

1.42-Fold Higher Maximum Biliary Excretion Rate and Choleretic Effect Under Low Bile Salt Conditions vs. Iopanoic Acid

In unanesthetized bile-fistula dogs, under low bile salt (taurocholate) infusion conditions (0.5 µmol/min/kg), the maximum biliary excretion rate of tyropanoate sodium was 0.956 µmol/min/kg, compared with 0.671 µmol/min/kg for iopanoic acid—a 42.5% higher rate (P < 0.05) [1]. Additionally, both tyropanoate sodium and sodium ipodate produced a marked increase in canalicular bile flow (choleresis) of 8–11 ml per millimole of contrast agent excreted, an effect not observed with iopanoic acid [1]. Under high bile salt infusion (2.0 µmol/min/kg), the excretion rates of all three agents were not statistically different, indicating that tyropanoate sodium's pharmacokinetic advantage is specifically manifested under low bile salt conditions such as fasting [1].

biliary pharmacokinetics hepatic excretion choleresis

5.4-Fold Higher Mean Plasma Concentration in Acute Pancreatitis Patients vs. Iopanoic Acid—Enabling Diagnostic Imaging During Acute Illness

In a prospective, randomized comparison of tyropanoate sodium (Bilopaque) and iopanoic acid (Telepaque) in 45 hospitalized patients with acute alcoholic pancreatitis studied within 96 hours of admission, the mean peak plasma contrast concentration for tyropanoate sodium was 0.329 µmol/ml (measured 1–6 hours post-ingestion), compared with only 0.061 µmol/ml for iopanoic acid—a 5.4-fold difference [1]. This pharmacokinetic advantage is attributed to tyropanoate sodium's greater water solubility and bile-salt-independent absorption in the fasting, acutely ill patient.

acute pancreatitis plasma pharmacokinetics intestinal absorption in disease

2.8-Fold Higher Diagnostic Single-Dose Cholecystogram Success Rate in Acute Pancreatitis vs. Iopanoic Acid (31% vs. 11%, P<0.05)

In the same prospective randomized clinical trial of 45 fasting patients with acute alcoholic pancreatitis, 31% of the tyropanoate sodium (Bilopaque) group achieved diagnostic single-dose oral cholecystograms, compared with only 11% of the iopanoic acid (Telepaque) group (P < 0.05) [1]. This statistically significant 2.8-fold improvement in diagnostic success rate was corroborated by a separate study in 30 patients with acute pancreatitis, where tyropanoate sodium OCG adequately opacified the gallbladder in 80% of cases (24/30) and allowed gallbladder evaluation earlier than was possible with iopanoic acid [2].

diagnostic yield acute pancreatitis gallbladder opacification

50% Lower Overall Side Effect Incidence vs. Iopanoic Acid (24.3% vs. 48.7%) in Retrospective Clinical Comparison

A retrospective analysis of 364 patient cases directly comparing tyropanoate sodium (4.5 g) with iopanoic acid (3 g) reported an overall side effect incidence of 24.3% for tyropanoate sodium versus 48.7% for iopanoic acid—a two-fold difference [1][2]. In a separate crossover study of 50 patients who received both agents sequentially, gallbladder visualization was rated as good in 70% of tyropanoate sodium examinations compared with 58% for iopanoic acid, with similarly fewer side effects observed [1][3]. Additionally, preclinical evidence indicates that tyropanoate sodium has a smaller uricosuric effect compared with other oral cholecystographic agents, suggesting a lower predisposition to nephrotoxicity .

adverse effects tolerability clinical safety

Evidence-Based Procurement Scenarios: When Tyropanoate Sodium (CAS 7246-21-1) Is the Preferred Cholecystographic Agent


High-Safety-Requirement Procurement Where Minimizing Contrast-Associated Adverse Effects Is Critical

In retrospective clinical data encompassing 364 patients, tyropanoate sodium (4.5 g) exhibited a 50% lower overall side effect incidence (24.3% vs. 48.7%) compared with iopanoic acid (3 g) [7][8]. In a paired crossover study, tyropanoate sodium also produced a 12 percentage-point higher rate of good-quality gallbladder visualization (70% vs. 58%) [7][9]. Additionally, preclinical evidence demonstrates a smaller uricosuric effect for tyropanoate sodium relative to other oral cholecystographic agents, suggesting a lower potential for nephrotoxicity . For procurement in patient populations with renal comorbidity or in settings where adverse event management resources are limited, this tolerability profile is a quantifiable selection factor.

Quote Request

Request a Quote for Tyropanoate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.